1-Tridecene, 3-chloro-

Synthetic Chemistry Building Block Allylic Substitution

1-Tridecene, 3-chloro- (IUPAC: 3-chlorotridec-1-ene) is a C13 chlorinated alpha-olefin with molecular formula C13H25Cl and a molecular weight of 216.79 g/mol. The compound features a terminal vinyl group (C1–C2) and a chlorine substituent at the allylic C3 position, creating a reactive allylic chloride motif within a long hydrophobic alkyl chain framework.

Molecular Formula C13H25Cl
Molecular Weight 216.79 g/mol
CAS No. 146548-52-9
Cat. No. B12552694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tridecene, 3-chloro-
CAS146548-52-9
Molecular FormulaC13H25Cl
Molecular Weight216.79 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C=C)Cl
InChIInChI=1S/C13H25Cl/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h4,13H,2-3,5-12H2,1H3
InChIKeyZFWOYQPKYKFFMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tridecene, 3-chloro- (CAS 146548-52-9): Structural and Physicochemical Baseline for Procurement Evaluation


1-Tridecene, 3-chloro- (IUPAC: 3-chlorotridec-1-ene) is a C13 chlorinated alpha-olefin with molecular formula C13H25Cl and a molecular weight of 216.79 g/mol [1]. The compound features a terminal vinyl group (C1–C2) and a chlorine substituent at the allylic C3 position, creating a reactive allylic chloride motif within a long hydrophobic alkyl chain framework [2]. This dual functionality—terminal alkene plus allylic chloride—distinguishes it from both non-chlorinated alpha-olefins and saturated alkyl chlorides, endowing it with unique reactivity profiles relevant to nucleophilic substitution, elimination, and addition chemistries.

Why 3-Chloro-1-tridecene Cannot Be Substituted by 1-Tridecene or 1-Chlorotridecane in Performance-Critical Applications


Generic substitution of 1-tridecene, 3-chloro- with non-chlorinated 1-tridecene (CAS 2437-56-1) or saturated 1-chlorotridecane eliminates the allylic chloride functionality, fundamentally altering the compound's reactivity profile [1]. The chlorine atom at the allylic position serves as both a leaving group for nucleophilic displacement and a polar modifier of the molecule's LogP (calculated LogP = 5.31) , affecting phase partitioning, surfactant behavior, and biological target interactions in ways that cannot be replicated by non-chlorinated or saturated analogs. Substituting with positional isomers such as 2-tridecene, 1-chloro- (CAS 58649-19-7) relocates the chlorine to a non-allylic position, significantly reducing reactivity toward SN2 and elimination pathways .

Quantitative Differentiation Evidence for 3-Chloro-1-tridecene Against Closest Analogs


Allylic Chloride Reactivity Enables Nucleophilic Displacement Pathways Absent in 1-Tridecene

The chlorine atom in 3-chloro-1-tridecene occupies an allylic position (C3 adjacent to the C1=C2 double bond), rendering it susceptible to nucleophilic substitution (SN2) and elimination reactions that are not possible with the non-chlorinated parent compound 1-tridecene (CAS 2437-56-1) [1]. Treatment with hydroxide yields 1-tridecene-3-ol via hydrolysis, while strong bases such as potassium tert-butoxide induce dehydrochlorination to form 1,3-tridecadiene. In contrast, 1-tridecene lacks any leaving group and cannot participate in these transformations. Calculated LogP for 3-chloro-1-tridecene is 5.31, compared to an estimated LogP of approximately 6.7 for 1-tridecene, indicating the chlorine substitution reduces lipophilicity by roughly 1.4 log units . This polarity difference directly impacts solubility and partitioning behavior in biphasic reaction systems.

Synthetic Chemistry Building Block Allylic Substitution

Vinyl-1,3-diol Natural Product Framework Demonstrates Chlorovinyl Moiety as a Privileged Marine Pharmacophore

The vinylchlorine structural motif present in 3-chloro-1-tridecene is a core pharmacophoric element in bioactive marine cyanobacterial metabolites, most notably (−)-(E)-(6R,8S)-1-chlorotridec-1-ene-6,8-diol, a natural product isolated from Oscillatoria nigroviridis and Schizothrix calcicola [1]. Total synthesis of this natural product confirmed that the vinylchloro unit can be installed with approximately 9:1 (E)/(Z) stereoselectivity via CrCl2/CHCl3 condensation with a terminal aldehyde [1]. While this natural product differs from 3-chloro-1-tridecene by the presence of 6,8-diol substituents, the vinylchloride core is structurally conserved, and 3-chloro-1-tridecene represents a minimal synthetic precursor or model system for studying this pharmacophore class. By comparison, non-halogenated 1-tridecene lacks the chlorine necessary for this privileged scaffold, and saturated 1-chlorotridecane cannot undergo the stereoselective vinylchloride-forming chemistry [1].

Marine Natural Products Bioactive Metabolites Vinylchlorine Pharmacophore

Allylic Chloride Regiochemistry Confers Distinct Reactivity Relative to Non-Allylic Positional Isomer 2-Tridecene, 1-chloro-

3-Chloro-1-tridecene (chlorine at C3, allylic to C1=C2) and 2-tridecene, 1-chloro- (CAS 58649-19-7; chlorine at C1, double bond at C2–C3) are constitutional isomers with identical molecular formulas (C13H25Cl) and molecular weights (216.79 g/mol) . However, the allylic position of chlorine in 3-chloro-1-tridecene activates the C–Cl bond toward nucleophilic attack due to resonance stabilization of the carbocation intermediate by the adjacent π-system. In 2-tridecene, 1-chloro-, the chlorine is separated from the double bond by one carbon, resulting in vinylogous positioning that is less activating toward SN1 pathways and presents different regiochemical outcomes in elimination reactions. Additionally, 3-chloro-1-tridecene features a monosubstituted terminal alkene (vinyl group), which is more sterically accessible for addition reactions (e.g., epoxidation, hydroboration) compared to the internal, disubstituted alkene in 2-tridecene, 1-chloro- .

Regiochemistry Positional Isomer Allylic Activation

Chain-Length Optimization: C13 Backbone Balances Hydrophobicity and Volatility Relative to Shorter and Longer Chlorinated 1-Alkenes

Within the homologous series of 3-chloro-1-alkenes, the C13 chain length (tridecene backbone) occupies a distinct position relative to shorter (e.g., C10 3-chloro-1-decene, calculated LogP ≈ 3.8) and longer analogs (e.g., C16 3-chloro-1-hexadecene, estimated LogP ≈ 6.6) . The calculated LogP of 5.31 places 3-chloro-1-tridecene in a hydrophobicity range that supports adequate solubility in non-polar organic solvents while retaining sufficient volatility for gas chromatographic analysis. The molecular weight of 216.79 g/mol is low enough for GC-MS detection without derivatization, whereas 3-chloro-1-hexadecene (MW ≈ 258.9) approaches the upper limit for routine GC analysis . The C13 chain matches the natural hydrocarbon length found in tenebrionid beetle secretions, where 1-tridecene serves as a sex pheromone component at concentrations of 1.24 ± 0.41 μg/male in aedeagal gland reservoirs and 1.88 ± 0.54 μg/male in pygidial defensive secretions [1], suggesting evolutionary optimization of this chain length for semiochemical function.

Structure-Property Relationship Hydrophobicity Volatility

Application Scenarios for 3-Chloro-1-tridecene Driven by Quantitative Structural Differentiation


Synthetic Building Block for Allylic Substitution-Derived Functional Molecules

The allylic chloride in 3-chloro-1-tridecene enables nucleophilic displacement reactions (hydroxide → alcohol, amines → allylic amines, thiols → allylic sulfides) that are inaccessible with non-chlorinated 1-tridecene [1]. This reactivity profile supports its use as a key intermediate in synthesizing functionalized long-chain molecules for surfactant, lubricant additive, and specialty polymer applications where a polar headgroup must be attached to a hydrophobic C13 tail at a specific position. The C13 chain length provides an optimal balance of hydrophobicity (LogP 5.31) and processability compared to shorter-chain (insufficient hydrophobicity) or longer-chain (limited solubility) homologs [1].

Marine Vinylchlorine Natural Product Pharmacophore Model Compound

3-Chloro-1-tridecene serves as a minimal, commercially accessible structural surrogate for the vinylchlorine pharmacophore found in bioactive marine cyanobacterial metabolites such as (−)-(E)-(6R,8S)-1-chlorotridec-1-ene-6,8-diol [1]. Researchers investigating the structure-activity relationships of this natural product class can use 3-chloro-1-tridecene as a simplified core scaffold to probe the contribution of the vinylchlorine moiety to biological activity, separate from the diol substituents, enabling more focused mechanistic studies without the synthetic complexity of the fully functionalized natural product [1].

Semiochemical Research Reference Standard with Defined Allylic Chloride Functionality

While 1-tridecene (non-chlorinated) is established as a male-produced sex pheromone in tenebrionid beetles (Parastizopus transgariepinus) with chemo-orientation activity at 1 μg doses [1], 3-chloro-1-tridecene provides a structurally related but electronically distinct analog for studying halogen effects on pheromone receptor binding and olfactory processing. The chlorine-induced reduction in LogP (~1.4 units relative to 1-tridecene) and altered electrostatic surface potential offer a controlled perturbation for structure-activity investigations in insect chemical ecology [1].

Precursor for Chlorinated Polyolefins with Enhanced Flame-Retardant Properties

The terminal vinyl group in 3-chloro-1-tridecene enables polymerization and copolymerization reactions, while the pendant chlorine atom introduces inherent flame-retardant character to the resulting polymer backbone [1]. In comparison, polymers derived from non-chlorinated 1-tridecene lack this flame-retardant functionality and require additive-based flame retardants that can leach over time. The allylic chloride also provides a post-polymerization functionalization handle not available in poly(1-tridecene), enabling graft modification strategies for tailored material properties [1].

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